It is used as an ingredient in various cosmetic and personal care products . The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetic products that are formulated to be nonirritating .
Ingested Dimyristyl Thiodipropionate was excreted in the urine as TDPA . TDPA was neither a teratogen nor a reproductive toxicant . Genotoxicity studies were negative for TDPA and Dimyristyl Thiodipropionate .
Dimyristyl Thiodipropionate is used as an antioxidant in food products .
It is used to prevent or slow the deterioration of food products by inhibiting reactions that occur through contact with oxygen in the air . This helps to preserve the color and texture of the food products .
The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods .
Dimyristyl Thiodipropionate is used as a secondary thioester antioxidant for organic polymers .
It effectively decomposes and neutralizes hydroperoxides resulting from polymer auto-oxidation . This helps to preserve the integrity and extend the lifespan of the polymers .
The use of Dimyristyl Thiodipropionate in organic polymers helps to prevent degradation and maintain the quality of the polymers .
Dimyristyl thiodipropionate is a chemical compound with the formula C34H66O4S. It belongs to the class of thiodipropionic acid derivatives, which are recognized for their ability to inhibit oxidation reactions. This compound is particularly valued in cosmetics for its stabilizing properties that help prevent the deterioration of products due to oxidative stress .
DMTDP acts as a secondary antioxidant in plastics. The exact mechanism is not fully elucidated, but it likely involves free radical scavenging. As polymers degrade due to heat, light, or oxygen exposure, free radicals are generated. DMTDP reacts with these free radicals, preventing them from attacking the polymer chains and causing further breakdown [].
Dimyristyl thiodipropionate primarily functions as an antioxidant. It reacts with free radicals and other oxidizing agents, thereby protecting formulations from oxidative degradation. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing chain reactions that lead to product spoilage.
Dimyristyl thiodipropionate can be synthesized through various methods, typically involving the reaction of thiodipropionic acid with myristyl alcohol. The process generally includes:
This synthesis approach allows for the production of high-purity compounds suitable for cosmetic applications .
The primary applications of dimyristyl thiodipropionate include:
Dimyristyl thiodipropionate shares similarities with other thiodipropionic acid derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dicetyl thiodipropionate | C34H66O4S | Used as an antioxidant; similar applications in cosmetics |
Distearyl thiodipropionate | C42H82O4S | Functions as an antioxidant; often used in skin care |
Ditridecyl thiodipropionate | C54H110O4S | Known for its emollient properties; used in personal care |
Uniqueness of Dimyristyl Thiodipropionate:
The synthesis of DMTDP primarily revolves around esterification reactions between thiodipropionic acid (TDPA) and myristyl alcohol. Two dominant pathways—acid-catalyzed and enzyme-mediated esterification—have been explored, each with distinct mechanistic and operational characteristics.
Conventional acid-catalyzed esterification employs strong acids like sulfuric or p-toluenesulfonic acid to protonate the carbonyl oxygen of TDPA, enhancing its electrophilicity for nucleophilic attack by myristyl alcohol. This method typically requires elevated temperatures (100–150°C) and prolonged reaction times, often leading to side reactions such as dehydration or sulfonation. While effective, these conditions pose challenges in energy consumption and product purity [4].
In contrast, enzyme-mediated pathways utilize lipases, such as Candida antarctica lipase B (CAL-B), to catalyze esterification under mild conditions (40–60°C). CAL-B operates via a ping-pong bi-bi mechanism, where the enzyme’s active site serine forms an acyl-enzyme intermediate with TDPA, followed by nucleophilic substitution by myristyl alcohol [3] [4]. This method achieves selectivity exceeding 98% for primary alcohols, minimizing byproducts and enabling solvent-free reactions [4] [5]. For instance, Fehling et al. demonstrated that CAL-B catalyzed the synthesis of DMTDP analogs with molecular weights exceeding 27,000 Da and yields of 90% within 6 hours [3].
Table 1: Comparison of Acid-Catalyzed and Enzyme-Mediated Esterification
Parameter | Acid-Catalyzed | Enzyme-Mediated |
---|---|---|
Catalyst | H₂SO₄, p-TsOH | Candida antarctica lipase B |
Temperature | 100–150°C | 40–60°C |
Reaction Time | 12–24 hours | 6–48 hours |
Yield | 70–85% | 85–98% |
Byproducts | Sulfonated derivatives | None |
Selectivity | Moderate | High (primary alcohols) |
Industrial production of DMTDP demands optimization of reaction parameters to balance efficiency and cost. Key factors include:
Table 2: Industrial Optimization Parameters for DMTDP Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Enzyme Concentration | 5–10% (w/w) | Directly proportional |
Temperature | 50–60°C | Inverse above 60°C |
Reactor Type | Continuous-Flow | +30% vs. batch |
Substrate Ratio | 1:1 (TDPA:Myristyl alcohol) | Prevents oligomerization |
Recent advancements prioritize sustainability through:
Table 3: Green Metrics for DMTDP Synthesis
Metric | Traditional Method | Green Method |
---|---|---|
E-Factor | 12.5 | 2.3 |
Energy Consumption | 250 kWh/kg | 150 kWh/kg |
Carbon Intensity | 8.2 kg CO₂/kg | 3.1 kg CO₂/kg |